

validation of lauryl isoquinolinium bromide antimicrobial activity

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Compound Focus: Lauryl isoquinolinium bromide

CAS No.: 93-23-2

Cat. No.: S772701

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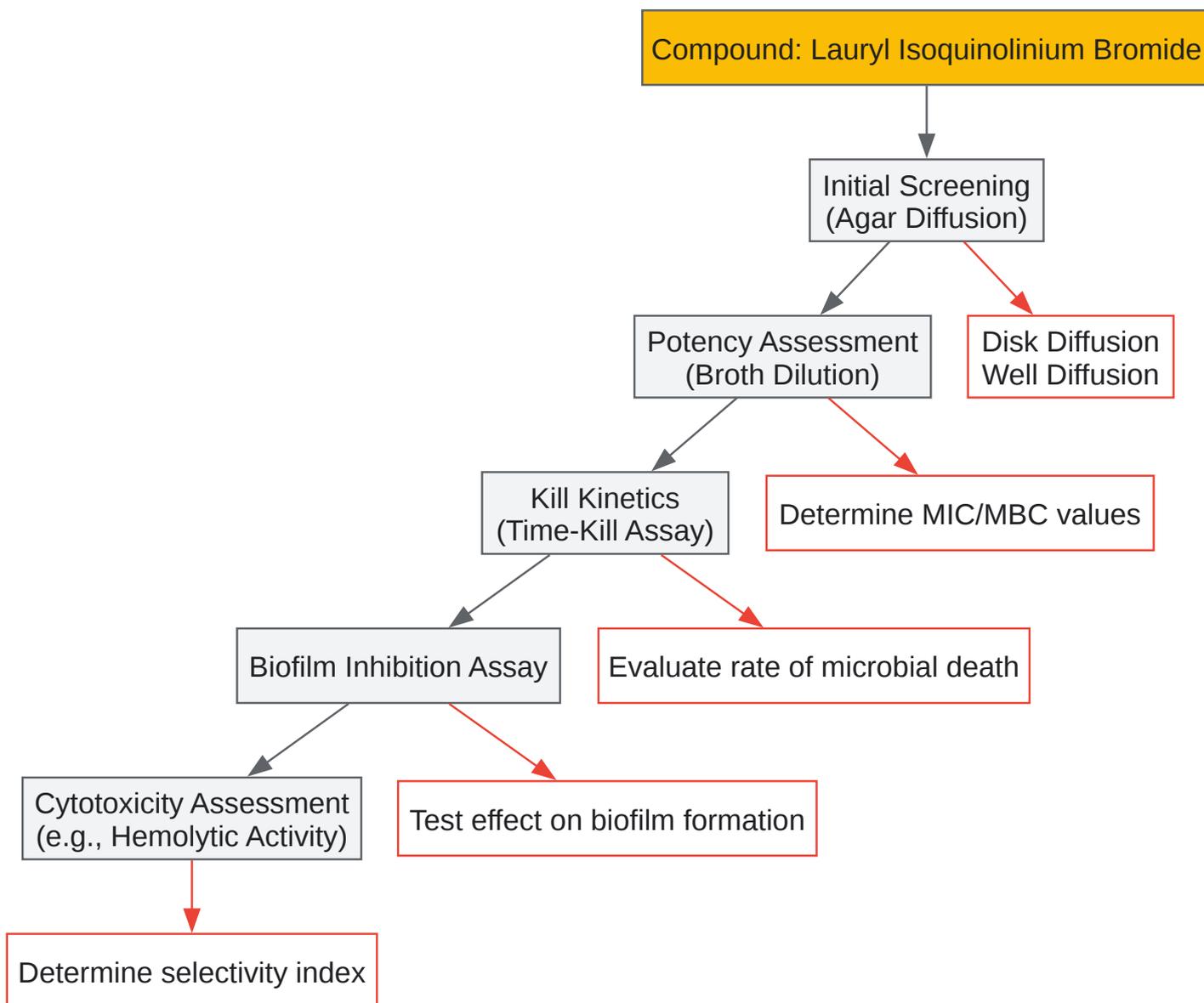
Available Information on Lauryl Isoquinolinium Bromide

Lauryl isoquinolinium bromide is identified as a **surface-active ionic liquid (SAIL)** with a cationic structure that confers antimicrobial potential [1]. This classification is significant because cationic surfactants, particularly those with quaternary ammonium compounds (QACs), are well-known for their ability to disrupt microbial cell membranes, leading to cell death [2] [3].

One study detailed its interaction with an anionic polymer, and in the context of that research, its **critical micelle concentration (CMC)** was determined to be **0.76 mmol/L** at 298.15 K [1]. The CMC is a key physicochemical property that influences a surfactant's biological activity, but it is not a direct measure of antimicrobial efficacy.

Experimental Protocols for Antimicrobial Validation

While specific protocols for **lauryl isoquinolinium bromide** are not detailed in the search results, the general methodologies for evaluating antimicrobial activity are well-established. The diagram below outlines a potential workflow to characterize its antimicrobial profile comprehensively.



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The core quantitative measures you would need to obtain from these experiments are listed in the table below.

Assay Type	Key Measured Outcomes
Broth Dilution	Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) [4] [5] [6].

Assay Type	Key Measured Outcomes
Time-Kill Kinetics	Rate and extent of microbial death (e.g., log₁₀ reduction in CFU/mL over time) [4] [6].
Biofilm Inhibition	Percentage (%) inhibition of biofilm formation or reduction of pre-formed biofilms [6].
Cytotoxicity	Hemolytic activity (e.g., % Hemolysis), Cytotoxic concentration (CC₅₀) [6].

How to Proceed with Your Research

Given the scarcity of direct comparative data, here are suggestions for how you can build a comprehensive guide:

- **Consult Specialized Databases:** You may find more detailed data by searching in specialized scientific databases such as **PubMed** or **ACS Publications**.
- **Explore QAC Frameworks:** The search results indicate that Machine Learning models are being developed to predict the activity of Quaternary Ammonium Compounds (QACs) [5]. While not specific to your compound, this highlights that factors like **alkyl chain length** and the **number of cationic charges** are critical for activity and can be used as points of comparison [2] [5].
- **Generate Original Data:** If published data remains elusive, the experimental framework provided above can serve as a robust blueprint for generating your own comparative data.

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To cite this document: Smolecule. [validation of lauryl isoquinolinium bromide antimicrobial activity].

Smolecule, [2026]. [Online PDF]. Available at:

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